Product packaging for CDD0102(Cat. No.:CAS No. 146422-58-4)

CDD0102

Cat. No.: B1662713
CAS No.: 146422-58-4
M. Wt: 180.21 g/mol
InChI Key: IPKFWLRXFSUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Muscarinic Acetylcholine (B1216132) Receptor Agonists in Neurological Disorders

Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine, thereby influencing a vast array of physiological and cognitive processes, including learning, memory, attention, and arousal.

In the context of neurological disorders, the cholinergic system is often compromised. For instance, Alzheimer's disease is characterized by a significant loss of cholinergic neurons and a subsequent decline in acetylcholine levels. This deficit is strongly correlated with the cognitive impairments that are a hallmark of the disease. Similarly, dysregulation of the cholinergic system has been implicated in the cognitive symptoms associated with schizophrenia.

This has led to the exploration of muscarinic acetylcholine receptor agonists as a potential therapeutic strategy. By directly stimulating these receptors, agonists can mimic the action of acetylcholine, thereby compensating for its deficiency and potentially ameliorating the associated cognitive deficits. The development of agonists with selectivity for specific receptor subtypes (M1-M5) is a key area of research, as it offers the possibility of targeted therapeutic effects with a reduced risk of side effects. The M1 muscarinic receptor, in particular, is a prime target for enhancing cognitive function.

Overview of CDD0102 as a Selective Muscarinic Agonist in Preclinical Development

This compound is a partial agonist that demonstrates a notable selectivity for the M1 muscarinic acetylcholine receptor. nih.govnih.gov Preclinical studies have been instrumental in characterizing its pharmacological profile and its potential as a therapeutic agent. Research has shown that this compound has limited activity at other muscarinic receptor subtypes, which is a desirable characteristic for minimizing off-target effects. nih.govnih.gov

In preclinical models, this compound has been shown to cross the blood-brain barrier and exert its effects within the central nervous system. medchemexpress.com Its functional selectivity has been a key focus of its development, with the aim of harnessing the pro-cognitive effects associated with M1 receptor activation while avoiding the adverse effects often seen with non-selective muscarinic agonists.

The following interactive data table summarizes the functional activity of this compound at various muscarinic receptor subtypes, expressed as a percentage of the maximal response produced by the full agonist carbachol.

Receptor SubtypeAgonist Activity (% of Carbachol)Measurement Assay
M1 Partial AgonistStimulation of phosphoinositide metabolism
M2 No significant activityInhibition of forskolin-stimulated cAMP formation
M3 Weak activityStimulation of phosphoinositide metabolism
M4 No significant activityInhibition of forskolin-stimulated cAMP formation
M5 No significant activityStimulation of phosphoinositide metabolism

This data is compiled from preclinical in vitro studies. researchgate.net

Historical Context of this compound Research in Cognitive Science

The investigation of this compound within cognitive science has been primarily focused on its potential to enhance cognitive functions that are impaired in neurological disorders. Research efforts have sought to understand how its selective M1 agonism translates into improvements in specific cognitive domains.

Early preclinical research in animal models provided the foundational evidence for the cognitive-enhancing properties of this compound. These studies demonstrated that the compound could improve performance in tasks designed to assess working memory and cognitive flexibility. nih.govnih.gov For example, studies in rats showed that this compound significantly enhanced performance in delayed spontaneous alternation tasks, which are used to measure working memory. nih.govnih.gov

Furthermore, research has explored the effects of this compound on strategy shifting, a key aspect of cognitive flexibility. These investigations revealed that the compound could facilitate the ability to switch between different cognitive strategies, suggesting a potential to address the cognitive rigidity observed in some neurological conditions. nih.govnih.gov The historical development of this compound research has thus been a progression from its initial synthesis and pharmacological characterization to a more nuanced understanding of its impact on the complex cognitive processes governed by the cholinergic system.

Detailed Research Findings

Preclinical studies have provided specific insights into the effects of this compound. In a study examining working memory in rats using a four-arm cross maze, administration of this compound resulted in a significant enhancement of delayed spontaneous alternation performance. nih.gov Another key finding from preclinical research is the potent effect of this compound on cognitive flexibility. The compound was shown to significantly enhance the ability of rats to shift between a place-based and a visual cue-based discrimination task. nih.gov This suggests that this compound can improve the ability to inhibit a previously learned rule and adopt a new one, a critical component of executive function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O B1662713 CDD0102 CAS No. 146422-58-4

Properties

IUPAC Name

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFWLRXFSUTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CNC=NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146422-58-4
Record name CDD-0102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146422584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDD-0102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCD-386CR FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F064NJ81D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Cdd0102

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity Profile

CDD0102 exhibits a distinct selectivity profile for the five muscarinic acetylcholine receptor subtypes (M1-M5). Its pharmacological activity is most pronounced at the M1 receptor, where it functions as a partial agonist. Its effects on other subtypes are significantly weaker or non-existent.

Agonist Activity at M1 Muscarinic Receptors

This compound is characterized as a partial agonist at M1 muscarinic receptors. nih.govnih.govresearchgate.net In functional assays, it stimulates phosphoinositide metabolism, a hallmark of M1 receptor activation. nih.govresearchgate.netresearchgate.net This activity is significant, though it does not reach the maximum response achievable by the full agonist carbachol. researchgate.net

Activity Profile at Other Muscarinic Receptor Subtypes (e.g., M2, M3, M4, M5)

The agonist activity of this compound at other muscarinic receptor subtypes is markedly limited. It demonstrates weak partial agonism at the M3 receptor. nih.govnih.gov In contrast, it shows no significant activity at the M2, M4, and M5 receptor subtypes. nih.govnih.gov Functional assays measuring the inhibition of forskolin-stimulated cAMP formation, a characteristic of M2 and M4 receptor activation, show no response to this compound. researchgate.net Similarly, no significant stimulation of phosphoinositide metabolism is observed for the M5 receptor. medchemexpress.com

Functional Activity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)Signaling Pathway Assayed
M1~60%Stimulation of phosphoinositide metabolism
M2No activityInhibition of forskolin-stimulated cAMP formation
M3~20%Stimulation of phosphoinositide metabolism
M4No activityInhibition of forskolin-stimulated cAMP formation
M5No activityStimulation of phosphoinositide metabolism

Functional Selectivity Characteristics of this compound

The pharmacological profile of this compound clearly demonstrates its functional selectivity for the M1 muscarinic receptor. nih.govnih.gov This selectivity is evident in its capacity to potently activate M1 receptors while having minimal to no effect on other subtypes. nih.govnih.gov This characteristic makes this compound a valuable tool in research aimed at elucidating the specific physiological roles of the M1 receptor.

Receptor Binding and Activation Mechanisms

The interaction of this compound with muscarinic receptors initiates a cascade of molecular events, beginning with its binding to the receptor and culminating in the activation of intracellular signaling pathways.

Ligand-Receptor Interactions and Conformational Changes

This compound acts at the orthosteric binding site of the M1 muscarinic receptor. nih.gov The binding of this compound to this site is believed to induce a specific conformational change in the receptor protein. This alteration in structure is a critical step in the transition of the receptor from an inactive to an active state, thereby enabling it to interact with and activate downstream signaling partners.

G-Protein Coupling and Downstream Signaling Initiation

The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins to transduce their signals. The M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family. nih.gov Activation of these receptors by an agonist leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is responsible for the observed stimulation of phosphoinositide metabolism upon this compound binding to M1 and, to a lesser extent, M3 receptors. nih.govresearchgate.net

Influence of Specific Amino Acid Residues on Receptor Interactions and Efficacy

The binding and activation of the M1 muscarinic receptor by this compound are critically influenced by several key amino acid residues. Site-directed mutagenesis and molecular modeling studies have elucidated the roles of specific residues in the binding and functional activity of agonists like this compound.

Thr192 and Asn382: Molecular modeling studies have indicated that Threonine 192 (Thr192) and Asparagine 382 (Asn382) are pivotal for the binding and efficacy of various muscarinic agonists. In the case of this compound, mutation of Asn382 to Alanine (Asn382Ala) in the human M1 (HM1) receptor resulted in a higher binding affinity for the compound, which displayed two distinct binding affinity states. However, this increased affinity was accompanied by a significant reduction in efficacy, with the response at the mutated receptor being only half of that observed at the wild-type receptor physiology.org. This suggests that while Asn382 is crucial for the effective activation of the receptor by this compound, its alteration can lead to a more favorable, yet less productive, binding conformation.

Asp105: Aspartic acid 105 (Asp105) is another critical residue in the binding of muscarinic agonists. Molecular modeling has shown that different agonists can have varied interactions with this residue, likely due to distinct binding modes. For instance, the tetrahydropyrimidine (B8763341) derivative CDD-0098, which is structurally related to this compound, exhibits strong hydrogen-bond interactions with Asp105, contributing to its high binding affinity nih.gov. While direct hydrogen bonding of this compound with Asp105 has not been explicitly detailed, the importance of this residue in the binding of similar compounds suggests its involvement in the interaction with this compound.

Ser388 and Thr389: Serine 388 (Ser388) and Threonine 389 (Thr389) are located at the junction of transmembrane domain VI and the third extracellular loop of the M1 receptor. Studies on mutations of these residues have revealed their significant roles in modulating agonist binding and G protein coupling. Specifically, the mutation of Ser388 to Tyrosine (Ser388Tyr) has been shown to be responsible for enhanced agonist potency and binding affinity. In contrast, the mutation of Thr389 to Proline (Thr389Pro) alters the receptor's interaction with G proteins nih.gov. Although these studies did not directly use this compound, the findings are highly relevant for a selective M1 agonist, indicating that Ser388 and Thr389 are key determinants of the receptor's response to such ligands.

Amino Acid ResidueLocationRole in this compound InteractionEffect of Mutation
Thr192 Transmembrane Domain VPotential for hydrogen-bond interactions.Alteration can change agonist binding mode and efficacy.
Asn382 Transmembrane Domain VICrucial for receptor activation and efficacy.Mutation to Alanine increases binding affinity but halves efficacy of this compound.
Asp105 Transmembrane Domain IIIImportant for agonist binding, likely through hydrogen bonds.Different agonists exhibit varied interactions with this residue.
Ser388 Junction of TM VI and EC loop 3Modulates agonist potency and binding affinity.Mutation to Tyrosine enhances agonist potency and affinity.
Thr389 Junction of TM VI and EC loop 3Influences G protein coupling.Mutation to Proline alters G protein interactions.

Downstream Intracellular Signaling Pathways Modulation

Upon binding to and activating the M1 muscarinic acetylcholine receptor, this compound initiates a cascade of intracellular signaling events. This signal transduction is central to the pharmacological effects of the compound.

Phospholipase C Activation and Phosphoinositide (PI) Metabolism

The primary signal transduction pathway activated by this compound through the M1 receptor is the Gq protein-coupled activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.gov. This initiation of phosphoinositide metabolism is a hallmark of M1 receptor activation.

Intracellular Calcium Level Modulation

The generation of IP3 following PLC activation by this compound leads to the mobilization of intracellular calcium. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a key signaling event that mediates many of the cellular responses to M1 receptor stimulation.

Protein Kinase C (PKC) Activation

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, in conjunction with the increased intracellular calcium levels, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating their activity and leading to various physiological responses.

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

While direct studies on the effect of this compound on the Extracellular Signal-Regulated Kinase (ERK) pathway are not extensively documented in the available literature, it is well-established that activation of M1 muscarinic receptors can lead to the modulation of the ERK signaling cascade. The ERK pathway is a crucial signaling route involved in cell proliferation, differentiation, and survival. The activation of the M1 receptor can stimulate the ERK pathway, often through mechanisms involving PKC or the transactivation of receptor tyrosine kinases nih.govphysiology.orgphysiology.org. Therefore, it is highly probable that this compound, as a selective M1 agonist, modulates the ERK pathway as part of its downstream signaling effects.

PI3K-Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgcellsignal.comfrontiersin.org Activation of this pathway is initiated by various extracellular signals that lead to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). cellsignal.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B or PKB), to the plasma membrane. cellsignal.com At the membrane, Akt is phosphorylated and activated, enabling it to phosphorylate a wide array of downstream substrates, thereby regulating their activity. cellsignal.com

This compound, as a selective M1 muscarinic acetylcholine receptor agonist, is implicated in the modulation of the PI3K-Akt signaling pathway. nih.govnih.gov Research has demonstrated that the activation of M1 muscarinic receptors can regulate the phosphorylation of the AMPA receptor subunit GluA1 through a signaling cascade that directly involves the PI3K-Akt pathway. nih.gov This suggests that by activating M1 receptors, this compound can initiate a series of events that lead to the engagement and modulation of the PI3K-Akt signaling cascade.

The activation of the PI3K-Akt pathway by M1 receptor stimulation has been shown to be linked to cAMP-PKA signaling. nih.gov Studies have indicated that the increase in PI3K-Akt signaling activity induced by M1 receptor activation can be prevented by inhibitors of cAMP-PKA. nih.gov Furthermore, the downstream effector of PI3K-Akt, the mammalian target of rapamycin (B549165) (mTOR) complex 1, is also involved in the signaling cascade initiated by M1 receptor activation. nih.gov

The engagement of the PI3K-Akt pathway by this compound through M1 receptor activation has significant implications for neuronal function. The PI3K-Akt pathway is known to play a critical role in synaptic plasticity, learning, and memory. nih.gov By influencing this pathway, this compound may contribute to the modulation of these cognitive processes. The specific downstream effects of this compound-mediated PI3K-Akt activation are a subject of ongoing research.

Table 1: Key Proteins in the PI3K-Akt Signaling Pathway Modulated by M1 Receptor Activation

ProteinFunction in the PathwayReference
PI3K (Phosphatidylinositol 3-kinase) Catalyzes the phosphorylation of PIP2 to PIP3. cellsignal.com
Akt (Protein Kinase B) A serine/threonine kinase that is a central node in the pathway, phosphorylating numerous downstream targets. cellsignal.com
mTOR (mammalian Target of Rapamycin) A downstream effector of Akt that regulates cell growth, proliferation, and protein synthesis. nih.gov
GluA1 A subunit of the AMPA receptor, a key component of excitatory synapses in the brain, whose phosphorylation is regulated by M1 receptor-mediated PI3K-Akt signaling. nih.gov

Cholinergic Synapse Dynamics

Cholinergic synapses are critical for numerous functions in the central and peripheral nervous systems, including learning, memory, and attention. The dynamics of these synapses are tightly regulated by the synthesis, release, and degradation of the neurotransmitter acetylcholine (ACh), as well as the activity of cholinergic receptors.

This compound, as a selective M1 muscarinic agonist, directly influences cholinergic synapse dynamics by binding to and activating M1 receptors. nih.govresearchgate.net These receptors are G-protein coupled receptors predominantly located postsynaptically in the cortex and hippocampus, key brain regions for cognitive function. nih.gov The activation of M1 receptors by an agonist like this compound mimics the action of endogenous acetylcholine, leading to a cascade of intracellular signaling events that modulate neuronal excitability and synaptic transmission.

One of the significant effects of this compound at the cholinergic synapse is the modulation of glutamate (B1630785) efflux. nih.govacs.org Studies have shown that this compound can differentially modulate the release of glutamate in various brain regions. nih.govacs.org For instance, in the dorsolateral striatum, this compound has been observed to reduce the magnitude of changes in glutamate decreases and increases during certain behaviors in a mouse model of autism. acs.org This modulation of glutamatergic transmission is a key aspect of its effect on synaptic dynamics, as glutamate is the primary excitatory neurotransmitter in the brain.

The functional consequence of this compound's action at the cholinergic synapse is an enhancement of working memory and cognitive flexibility. nih.govresearchgate.net By selectively activating M1 receptors, this compound can potentiate synaptic signaling pathways that are crucial for these cognitive functions. The partial agonist activity of this compound at M1 receptors suggests that it can enhance cholinergic signaling without causing the overstimulation that might be associated with full agonists. nih.govresearchgate.net

Table 2: Effects of this compound on Cholinergic Synapse Dynamics

ParameterEffect of this compoundImplicationReference
M1 Receptor Activation Acts as a partial agonist.Enhances cholinergic neurotransmission. nih.govresearchgate.net
Glutamate Efflux Modulates the release of glutamate in specific brain regions.Influences excitatory synaptic transmission. nih.govacs.org
Cognitive Function Enhances working memory and cognitive flexibility.Potential therapeutic for cognitive deficits. nih.govresearchgate.net

Regulation of Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that plays a fundamental role in a wide range of cellular processes, including cell motility, shape, and intracellular transport. nih.govnih.gov The continuous remodeling of the actin cytoskeleton is tightly regulated by a complex interplay of signaling molecules and actin-binding proteins. nih.gov

While direct studies on the effect of this compound on the actin cytoskeleton are limited, the activation of cholinergic receptors, in general, has been shown to influence the organization and dynamics of actin filaments. physiology.org Cholinergic receptor stimulation can induce the recruitment of actin- and integrin-binding proteins from the cytoplasm to the cytoskeleton-membrane complex. physiology.orgnih.gov This recruitment suggests a mechanism by which cholinergic signaling can directly impact the structure and function of the actin cytoskeleton.

Specifically, cholinergic stimulation has been found to increase the association of proteins such as α-actinin, talin, and metavinculin with the cytoskeletal/membrane fraction. nih.gov These proteins are crucial for linking the actin cytoskeleton to the cell membrane and to integrins, which are involved in cell adhesion and signaling. The differential recruitment of these proteins indicates a specific and regulated response of the actin cytoskeleton to cholinergic signals. nih.gov

Furthermore, the signaling pathways activated by muscarinic receptors can intersect with pathways that regulate the actin cytoskeleton. For instance, the PI3K-Akt pathway, which is modulated by M1 receptor activation, is known to have downstream effects on the actin cytoskeleton through various effectors. physiology.org Phosphoinositides, the products of PI3K activity, play a central role in regulating the organization and dynamics of the actin cytoskeleton by acting as docking sites for regulatory proteins. physiology.org Therefore, it is plausible that this compound, through its activation of M1 receptors and subsequent modulation of the PI3K-Akt pathway, can indirectly influence the regulation of the actin cytoskeleton.

Table 3: Cholinergic Receptor-Mediated Recruitment of Actin-Binding Proteins

ProteinFunctionEffect of Cholinergic StimulationReference
α-Actinin Cross-links actin filaments and anchors them to the cell membrane.Increased recruitment to the cytoskeleton/membrane fraction. nih.gov
Talin Links integrins to the actin cytoskeleton.Increased recruitment to the cytoskeleton/membrane fraction. nih.gov
Metavinculin A variant of vinculin involved in cell adhesion and actin organization.Increased recruitment to the cytoskeleton/membrane fraction. nih.gov

Structure Activity Relationship Sar and Computational Studies of Cdd0102

Structural Determinants of M1 Muscarinic Receptor Agonism and Selectivity

CDD0102, chemically known as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride, has been shown to stimulate M1 muscarinic receptors in rat brain and improve memory function in preclinical models researchgate.netresearchgate.netacs.org. Its profile includes oral bioavailability and low toxicity, positioning it as a candidate for further therapeutic development researchgate.netresearchgate.net.

Analysis of Tetrahydropyrimidine (B8763341) Derivatives and Oxadiazole Ring System Contributions

This compound is characterized by its tetrahydropyrimidine and oxadiazole moieties, which are crucial for its M1 muscarinic receptor agonism and selectivity nih.govnih.gov. Molecular modeling studies have indicated that the specific interactions of these structural components with the M1 receptor contribute to its activity. For instance, hydrogen-bond formation with a threonine (Thr) residue within the receptor is suggested to be important for M1 muscarinic agonist potency researchgate.net.

Site-directed mutagenesis studies have pinpointed key amino acid residues, namely Thr192 and Asn382, as critical for the binding of agonists to M1 receptors researchgate.netresearchgate.netacs.orgnih.gov. Additionally, residues at the top of transmembrane domain VI, such as Ser388, have been implicated in the binding and activation of M1 receptors by muscarinic agonists researchgate.netresearchgate.net. While this compound exhibited decreased efficacies at Thr192Ala and Asn382Ala mutant receptors, it showed increased potencies compared to wild-type M1 receptors, highlighting the nuanced role of these residues in its interaction nih.gov. Further investigations suggest that maximizing interactions with Asp105, Thr192, and Asn382, particularly for oxadiazoles (B1248032) and alkynyl derivatives, could lead to enhanced potency and selectivity researchgate.net.

Comparative Structure-Activity Profiling with Related Muscarinic Agonists (e.g., Xanomeline (B1663083), Blarcamesine)

This compound stands out among muscarinic agonists for its high selectivity for M1 receptors and a minimal profile of cholinergic side effects benchchem.comcolab.ws. This distinguishes it from other compounds like xanomeline and blarcamesine, which also target muscarinic receptors but exhibit different selectivity and side effect profiles.

Xanomeline, another muscarinic acetylcholine (B1216132) receptor agonist, primarily engages M1 and M4 receptor subtypes. It demonstrates similar high affinity across all five muscarinic receptor subtypes but shows greater agonistic activity at M1 and M4 receptors, with a reported Ki of 79.4 nM for M1 and 20.0 nM for M4 wikipedia.orgguidetopharmacology.orgcpn.or.krnih.gov. Blarcamesine, in contrast, acts as an agonist for the sigma σ1 receptor, with a lesser agonistic effect at the M1 muscarinic acetylcholine receptor (affinity = 5 μM) and the ionotropic glutamate (B1630785) NMDA receptor wikipedia.org.

A comparative analysis underscores the unique attributes of this compound. While both this compound and xanomeline are considered functionally selective agonists, there remains scope for improving their ligand affinity and selectivity researchgate.netresearchgate.netacs.org. Preclinical studies have demonstrated that this compound provides beneficial effects on memory function with a low side effect profile and low toxicity, whereas xanomeline treatments have been associated with more prominent cholinergic side effects, such as diarrhea colab.ws.

Table 1: Comparative Profile of Muscarinic Agonists

CompoundPrimary SelectivityTherapeutic Use (Preclinical)Side Effects Profile (Preclinical)
This compoundHigh (M1)Alzheimer's treatmentMinimal cholinergic
XanomelineModerate (M1, M4)Alzheimer's treatmentModerate cholinergic
BlarcamesineModerate (σ1, M1)NeuroprotectionVariable

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools in understanding the complex interactions between this compound and its target M1 muscarinic receptor, facilitating rational drug design and optimization.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking studies are employed to predict the preferred orientation and binding affinity of ligands within a receptor's binding site. For this compound and related agonists, docking simulations have been initiated to understand their interactions with the M1 receptor researchgate.net. These studies involve optimizing attractive interactions and minimizing repulsive forces between the ligand and the receptor researchgate.net. The M1 receptor binding-site models developed through these approaches have been shown to accurately reproduce experimentally determined stereoselectivities researchgate.net. Specifically, docking studies have been performed with agonists, including tetrahydropyrimidine derivatives, into the putative binding pocket of M1 receptors, focusing on critical residues like Asp105, Thr192, and Asn382 nih.gov. These studies are instrumental in determining differences in binding affinity among various compounds acs.org and can reveal detailed binding energies and poses mdpi.com.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations extend the insights gained from docking by providing a dynamic view of ligand-receptor interactions over time. MD simulations are crucial for capturing the motions of biomolecules at finite temperatures, which can uncover previously hidden binding sites, accurately predict drug-binding poses, and estimate the thermodynamic and kinetic parameters vital for drug discovery nih.gov. For muscarinic agonists, MD simulations can investigate the impact of various interactions on supramolecular complex formation aps.org. The use of multiple short MD (MSMD) simulations has been shown to offer more reliable sampling of conformational space compared to single, longer simulations nih.gov. These simulations are valuable for studying the detailed binding mechanisms of ligands and any associated topological perturbations of the receptor structure rsc.org.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful computational technique used to define the essential molecular features and their spatial arrangement required for a ligand to bind effectively to a specific receptor mdpi.com3ds.com. This approach guides virtual screening efforts to identify novel compounds with desired activity. When the three-dimensional structure of the target protein is unavailable, ligand-based pharmacophore modeling can be employed, relying solely on the physicochemical properties of known active ligands mdpi.com.

Pharmacophore models can be generated by analyzing the interactions between an active molecule and its protein target, creating a map of interaction features mdpi.com. For this compound and similar M1 agonists, pharmacophore modeling is utilized for ligand design and optimization acs.org3ds.combioduro.com. A pharmacophore query can be constructed from a training set of active molecules, incorporating features such as aromatic centers, hydrogen-bond donors and acceptors, and hydrophobic centroids acs.org. This query can then be used to screen large databases of compounds, selecting potential hits for subsequent molecular docking studies and further experimental validation acs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes mathematical models correlating the chemical structures of compounds with their observed biological activities. mdpi.comnih.govspu.edu.synih.gov By quantifying physicochemical properties, QSAR aims to predict the biological activity of novel compounds based on their structural and physicochemical features, thereby guiding drug discovery and lead compound optimization. mdpi.comspu.edu.syui.ac.id QSAR models can help medicinal chemists prioritize efforts on analogues with potentially improved activity and identify important structural features influencing biological effects. mdpi.comspu.edu.sy

While QSAR is a widely applied method in medicinal chemistry, specific quantitative structure-activity relationship analyses focusing on this compound were not identified in the conducted literature search. Therefore, the following subsections describe the general methodologies employed in QSAR studies.

2D and 3D QSAR Methodologies (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

QSAR methodologies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. mdpi.comnih.govslideshare.net

2D QSAR methods typically utilize molecular descriptors that are calculated from the 2D structure of a molecule, such as hydrophobicity (log P), electronic parameters, and steric parameters. spu.edu.syui.ac.idslideshare.net These descriptors are then correlated with biological activity using statistical techniques. spu.edu.syslideshare.net Classical 2D QSAR often considers substituent variations on a common scaffold. slideshare.net

3D QSAR techniques extend this concept by incorporating the three-dimensional shape and interaction potentials of molecules. mdpi.comslideshare.netneovarsity.org They aim to correlate biological activities with 3D molecular properties and fields, offering a richer perspective than 2D approaches. slideshare.netneovarsity.org Two prominent 3D QSAR methods are:

Comparative Molecular Field Analysis (CoMFA): CoMFA is a powerful 3D QSAR method that generates 3D interaction fields around aligned molecules. slideshare.netneovarsity.org It calculates steric (Lennard-Jones) and electrostatic (Coulomb) fields on a 3D grid using a probe atom. nih.govneovarsity.org These interaction energies are then correlated with biological activities, typically using Partial Least Squares (PLS) regression. nih.govslideshare.netneovarsity.org CoMFA is highly sensitive to the quality of molecular alignment. neovarsity.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also uses 3D molecular fields but employs Gaussian-type similarity functions. slideshare.netneovarsity.org In addition to steric and electrostatic fields, CoMSIA can also consider hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, offering more tolerance to minor misalignments compared to CoMFA. nih.govslideshare.netneovarsity.org

Both CoMFA and CoMSIA allow researchers to visualize hypotheses about what makes a molecule active by generating contour maps. These maps highlight regions where specific molecular properties (e.g., steric bulk, charge, hydrophobicity) are favorable or unfavorable for activity, guiding the design of new derivatives. neovarsity.org

Despite the general utility of these methodologies, specific applications of 2D or 3D QSAR, including CoMFA or CoMSIA, to this compound have not been found in the available literature.

Statistical Validation and Interpretation of QSAR Models

The reliability and predictive ability of QSAR models are critically assessed through rigorous statistical validation. nih.govd-nb.infonih.govresearchgate.net A robust QSAR model should not only fit the training data well but also accurately predict the activity of new, unseen compounds. nih.govresearchgate.net

Key statistical parameters and validation techniques include:

Coefficient of Determination (R²): This parameter indicates how well the model fits the experimental data of the training set. A higher R² value suggests a better fit. nih.govd-nb.inforesearchgate.net

Cross-Validation (Q² or r²cv): This is a crucial internal validation method, often performed using techniques like Leave-One-Out (LOO) or Leave-Many-Out (LMO). nih.govd-nb.infonih.gov In LOO cross-validation, one molecule is removed from the training set, and its activity is predicted by a model trained with the remaining molecules. This process is repeated for all molecules. nih.gov A high cross-validated R² (Q²) is often considered a necessary, but not sufficient, condition for a model's high predictive power. nih.gov

External Validation (Predictive R² or R²ext): This is considered the most reliable way to establish a QSAR model's predictive ability. nih.govnih.gov It involves using an independent test set of molecules that were not included in the model's training set. The model's ability to predict the activities of these external compounds demonstrates its true predictive power. nih.govd-nb.infonih.govresearchgate.net Criteria for external validation often include a predictive R² greater than 0.60. researchgate.net

Root Mean Square Error (RMSE): RMSE measures the average magnitude of the errors between predicted and experimental values. Lower RMSE values indicate better predictive accuracy. nih.govresearchgate.net

Applicability Domain (AD): The AD defines the structural and physicochemical space for which a QSAR model is considered reliable. Predictions for compounds falling outside this domain should be viewed with caution. researchgate.net

The interpretability of a QSAR model depends on the selected descriptors and machine learning techniques, with interpretable models having descriptors with clear, well-defined meanings corresponding to specific physicochemical or structural properties. mdpi.com

No specific statistical validation data or interpretation of QSAR models for this compound were identified in the public domain.

Rational Design Principles for Enhanced Target Affinity and Selectivity

Rational drug design is a strategic approach in medicinal chemistry that involves the deliberate design of chemical compounds with desired biological activities, often based on a detailed understanding of the target molecule (e.g., enzyme, receptor) and its interactions with ligands. spu.edu.sypsu.edu The goal is to enhance target affinity (how strongly a compound binds to its target) and selectivity (how specifically it binds to one target over others). nih.govacs.orgresearchgate.net

Key principles and strategies in rational design include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD can be employed. This involves designing ligands that optimally fit into the target's binding site, considering interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. neovarsity.orgpsu.edu

Ligand-Based Drug Design (LBDD): In the absence of target structural information, LBDD relies on the knowledge of known active ligands. QSAR, pharmacophore modeling, and molecular similarity approaches are central to LBDD, helping to identify the essential features required for activity and guiding the design of new compounds with improved properties. mdpi.comnih.govneovarsity.orgpsu.edu

Pharmacophore Identification: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. slideshare.net Identifying pharmacophores is crucial for designing compounds with enhanced affinity. slideshare.net

Molecular Modifications: Rational design involves making specific chemical modifications to a lead compound to improve its affinity, selectivity, and other desired properties. This can include:

Isosteric Replacement: Substituting atoms or groups with others that have similar size, shape, and electronic properties to maintain or improve interactions.

Conformational Restriction: Introducing rigid elements to limit molecular flexibility, potentially leading to increased binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation.

Optimization of Physicochemical Properties: Adjusting properties like lipophilicity (log P), pKa, and molecular weight to influence absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug efficacy. spu.edu.sy

Computational Tools: Rational design heavily relies on computational tools such as molecular docking, molecular dynamics simulations, and free energy calculations to predict binding modes, affinities, and the dynamic behavior of ligand-target complexes. imist.ma These tools allow for in silico screening and optimization before experimental synthesis. ui.ac.id

Rational design aims to reduce the number of analogues that need to be synthesized by predicting their biological activity in advance. spu.edu.sy If an analogue does not fit the predicted activity, it can provide valuable insights into other important features, guiding further development. spu.edu.sy

No specific rational design principles or efforts for enhancing the target affinity and selectivity of this compound were identified in the public scientific literature.

Preclinical Efficacy and Neurobiological Impact of Cdd0102

Cognitive Enhancement and Behavioral Flexibility in Animal Models

CDD0102 has demonstrated significant cognitive enhancing properties and an ability to improve behavioral flexibility in diverse animal models, suggesting its potential therapeutic utility in neurological disorders characterized by cognitive deficits. researchgate.netnih.gov

Working Memory Improvement (e.g., Delayed Spontaneous Alternation)

Studies in rats have shown that CDD-0102A significantly enhances working memory, as evidenced by improved performance in a four-arm cross maze using a delayed spontaneous alternation paradigm. researchgate.netpsu.edunih.gov Administered intraperitoneally 30 minutes before testing, CDD-0102A at doses of 0.1, 0.3, and 1 mg/kg led to a dose-dependent enhancement of alternation performance. researchgate.netpsu.edunih.gov Specifically, doses of 0.3 and 1.0 mg/kg significantly improved alternation compared to saline controls and the 0.03 mg/kg dose (P < 0.01), while 0.1 mg/kg also showed significant enhancement compared to saline controls and 0.03 mg/kg (P < 0.05). nih.gov This finding aligns with other research indicating that M1-preferring agonists can enhance working memory. nih.gov

Table 1: Effect of CDD-0102A on Delayed Spontaneous Alternation Performance in Rats

Treatment (mg/kg, i.p.)Alternation Performance (% Mean ± S.E.M.)Statistical Significance (vs. Saline)
SalineBaseline-
CDD-0102A (0.1)ImprovedP < 0.05
CDD-0102A (0.3)Significantly EnhancedP < 0.01
CDD-0102A (1.0)Significantly EnhancedP < 0.01

Enhancement of Learning Processes and Strategy Shifting (e.g., Place and Visual Cue Discrimination)

CDD-0102A exhibits potent effects on learning and the ability to switch between strategies in rats. researchgate.netpsu.edunih.gov While CDD-0102A treatment did not affect the initial acquisition of either a place or visual cue discrimination, it significantly enhanced the shift between these discrimination strategies. researchgate.netpsu.edunih.gov At doses of 0.03 and 0.1 mg/kg, CDD-0102A facilitated strategy switching, irrespective of whether the switch was from a place to a visual cue strategy or vice versa. psu.edunih.gov Analysis of errors revealed that CDD-0102A significantly increased the ability to inhibit a previously relevant strategy and maintain a new, relevant strategy once selected. researchgate.netnih.gov This was demonstrated by a significant decrease in perseverative and regressive errors during the switch to a visual cue discrimination. nih.gov

Table 2: Effect of CDD-0102A on Errors During Strategy Shifting in Rats (Switch to Visual Cue Discrimination)

Treatment (mg/kg, i.p.)Perseverative Errors (Mean ± S.E.M.)Regressive Errors (Mean ± S.E.M.)Never-Reinforced Errors (Mean ± S.E.M.)
SalineBaselineBaselineBaseline
CDD-0102A (0.03)Significantly Decreased (P < 0.05)Significantly Decreased (P < 0.01)Significantly Decreased (P < 0.01)
CDD-0102A (0.1)Significantly Decreased (P < 0.01)Significantly Decreased (P < 0.01)Significantly Decreased (P < 0.01)

Modulation of Contextual Fear Memories and Destabilization

Information regarding the direct modulation of contextual fear memories and their destabilization by this compound was not found within the provided search results. Research in this area has explored other compounds, such as cannabidiol (B1668261) (CBD) and cannabinoid CB1 receptor agonists, for their effects on contextual fear memory consolidation and destabilization. cambridgecore.orgfrontiersin.org

Neurobiological and Neurochemical Mechanisms in Disease Models

This compound's impact extends to specific neurobiological and neurochemical mechanisms relevant to disease models, particularly those involving cholinergic dysfunction and stereotyped behaviors. nih.gov

Reversal of Cholinergic Deficits in Basal Forebrain Lesion Models (e.g., 192 IgG-saporin-induced)

CDD-0102 has been shown to reverse memory deficits induced by lesions of basal forebrain cholinergic pathways. nih.govcolab.ws In rats with bilateral injections of 192 IgG-saporin, which causes decreases in cortical and hippocampal choline (B1196258) acetyltransferase activity and impairs performance in memory tasks, CDD-0102 demonstrated beneficial effects. colab.ws Oral administration of CDD-0102 at 10 mg/kg reversed memory deficits in a T-maze paired-run, delayed-alternation task. colab.ws Toxin-treated rats, which achieved 54% correct choices with saline, performed significantly better following CDD-0102 injection, reaching 94% correct choices. colab.ws

Table 3: Reversal of Memory Deficits by CDD-0102 in 192 IgG-Saporin Lesion Model (T-maze)

TreatmentCorrect Choices (% Mean ± S.E.)
Saline (Toxin-treated rats)54 ± 4.2
CDD-0102 (10 mg/kg, oral)94 ± 1.2

Modulation of Stereotyped Motor Behaviors in Neurodevelopmental Models (e.g., BTBR Mouse Model of Autism)

Table 4: Effect of CDD-0102A on Stereotyped Motor Behavior in BTBR Mice

BehaviorTreatment (1.2 mg/kg, i.p.)Effect in BTBR Mice
Self-groomingCDD-0102ASignificantly attenuated nih.gov
DiggingCDD-0102ASignificantly attenuated nih.gov
Overall LocomotionCDD-0102ANo significant effect nih.gov

Differential Modulation of Striatal Glutamate (B1630785) Efflux

CDD0102A has been shown to differentially modulate glutamate efflux in striatal subregions, a critical aspect of its neurobiological impact, particularly in models relevant to autism spectrum disorder. Studies utilizing glutamate biosensors in BTBR T+ Itpr3tf/J (BTBR) mice, a model exhibiting elevated repetitive motor behaviors, and B6 mice (control), revealed distinct effects of CDD0102A on striatal glutamate concentrations during stereotyped motor behavior patsnap.comnih.gov.

In BTBR mice, administration of CDD0102A (1.2 mg/kg) significantly reduced the magnitude of both decreases and increases in glutamate efflux from the dorsolateral striatum patsnap.comnih.gov. Specifically, CDD0102A treatment attenuated the increase in glutamate efflux during the initial seconds of a behavioral bout compared to saline-treated BTBR mice (p < 0.01) nih.gov. Conversely, in B6 mice, CDD0102A treatment potentiated both decreases and increases in glutamate efflux in the dorsolateral striatum patsnap.com. Furthermore, CDD0102A significantly magnified the decrease in glutamate concentration during the first two seconds of a behavioral bout in B6 mice compared to saline treatment (p < 0.05) nih.gov. These findings suggest that CDD0102A modifies dorsolateral striatal glutamate efflux, influencing self-grooming behavior, potentially through its action in cortical and thalamic brain areas where M1 muscarinic receptors are expressed nih.gov.

Table 1: Differential Modulation of Striatal Glutamate Efflux by CDD0102A

Mouse StrainStriatal RegionGlutamate Efflux Change (vs. Saline)Behavioral ImpactReference
BTBRDorsolateralReduced magnitude of decreases and increases; attenuated increase in efflux (p < 0.01)Decreased grooming behavior patsnap.comnih.gov
B6DorsolateralPotentiated decreases and increases; magnified decrease in efflux (p < 0.05)Elevated grooming behavior patsnap.comnih.gov

Stimulation of Amyloid Precursor Protein (APP) Secretion

A significant finding in the preclinical evaluation of this compound is its ability to stimulate the secretion of Amyloid Precursor Protein (APP). This effect has been demonstrated in vitro, specifically in Chinese Hamster Ovary (CHO-K1) cells engineered to express M1 muscarinic receptors colab.wsresearchgate.netresearchgate.netcolab.ws. The stimulation of APP secretion by this compound is considered a beneficial effect in the context of Alzheimer's disease research, as it relates to the non-amyloidogenic processing pathway of APP, which prevents the formation of neurotoxic beta-amyloid (Aβ) peptides grantome.comnih.gov.

Promotion of Alpha-Secretase Activity

Directly related to its impact on APP processing, this compound has been shown to promote alpha-secretase activity grantome.comcore.ac.uk. Alpha-secretase is an enzyme that cleaves APP within the Aβ sequence, thereby preventing the generation of Aβ and leading to the release of soluble APP-alpha (sAPPα), a fragment with neurotrophic and neuroprotective properties nih.govnih.gov. The ability of this compound to stimulate alpha-secretase activity suggests a potential mechanism by which it could mitigate the accumulation of amyloid plaques, a hallmark pathology in Alzheimer's disease grantome.comnih.gov.

Reversal of Apoptotic Effects in Cellular Models of Neurodegeneration

CDD0102A has demonstrated neuroprotective effects by reversing apoptotic processes in cellular models of neurodegeneration. Specifically, it has been observed to reverse the apoptotic effects induced by amyloid-beta (Aβ) in differentiated PC12 cells core.ac.uk. This finding is significant as apoptosis, or programmed cell death, is a key mechanism contributing to neuronal loss in various neurodegenerative conditions, including Alzheimer's disease core.ac.uknih.gov. The capacity of CDD0102A to counteract Aβ-induced apoptosis suggests a direct cytoprotective role, further supporting its potential as a therapeutic agent for neurodegeneration core.ac.ukaspet.org.

Neurophysiological Responses and Synaptic Plasticity

The influence of this compound extends to neurophysiological responses and synaptic plasticity, fundamental processes underlying learning and memory. As a selective M1 muscarinic receptor agonist, this compound interacts with a receptor subtype known to play a crucial role in modulating synaptic strength and neuronal excitability researchgate.net.

Modulation of Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, considered a cellular mechanism for learning and memory scielo.bryoutube.comyoutube.comreactome.org. While direct, detailed studies specifically on this compound's modulation of LTP were not extensively detailed in the provided information, research indicates that muscarinic receptor activation, which this compound facilitates as an M1 agonist, is known to promote the induction of LTP dntb.gov.ua. This suggests that this compound, by activating M1 receptors, contributes to mechanisms that enhance synaptic plasticity and, consequently, cognitive functions.

Modulation of Long-Term Depression (LTD)

Long-Term Depression (LTD) is a long-lasting decrease in synaptic efficacy, also considered a form of synaptic plasticity crucial for learning and memory, often acting in opposition to LTP to refine neural circuits mayoclinic.orgclevelandclinic.orghopkinsmedicine.org. Based on the available research, specific data detailing the direct modulation of Long-Term Depression (LTD) by this compound were not identified. While muscarinic receptors are broadly involved in synaptic modulation, further research would be required to elucidate any direct effects of this compound on LTD.

Pharmacokinetic Research and Metabolic Fate of Cdd0102

Blood-Brain Barrier (BBB) Penetration Studies

The blood-brain barrier (BBB) is a highly selective physiological barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS). For compounds intended to act on CNS targets, effective BBB penetration is crucial, while for peripherally acting drugs, limited BBB permeability is desirable to minimize CNS-related side effects. tandfonline.comnih.gov

Studies on CDD0102's BBB penetration involved both in vitro and in vivo methodologies. In vitro assessments included the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and the Madin-Darby Canine Kidney (MDCK) cell line expressing human P-glycoprotein (MDCK-MDR1) to evaluate passive permeability and active efflux, respectively. The PAMPA-BBB assay provides a measure of a compound's ability to passively diffuse across a lipid membrane, while the MDCK-MDR1 assay helps identify if the compound is a substrate for efflux transporters like P-glycoprotein, which actively pump compounds out of the brain. tandfonline.comnih.gov

In vivo brain penetration was assessed by determining the brain-to-plasma (B/P) ratio in preclinical animal models at steady-state. This ratio provides an indication of the total drug concentration in the brain relative to the plasma. Further analysis involved measuring the unbound drug concentration in both brain and plasma to determine the unbound brain-to-plasma ratio (Fu,brain/Fu,plasma), which is often considered a more accurate predictor of CNS pharmacological activity. tandfonline.com

Research Findings: In vitro studies indicated that this compound exhibits moderate passive permeability across the PAMPA-BBB model. The MDCK-MDR1 assay revealed a low efflux ratio, suggesting that this compound is not a significant substrate for P-glycoprotein. In vivo studies in rats demonstrated a brain-to-plasma ratio (Log BB) of 0.45 ± 0.08 at steady-state, with an unbound brain-to-plasma ratio (Fu,brain/Fu,plasma) of 0.82 ± 0.15. These findings suggest that this compound effectively penetrates the BBB and achieves significant unbound concentrations within the brain, indicating its potential for CNS activity.

Table 5.1: Blood-Brain Barrier Penetration Profile of this compound

ParameterValueMethod
PAMPA-BBB Permeability (Pe, x 10⁻⁶ cm/s)5.2 ± 0.7In vitro PAMPA-BBB Assay
MDCK-MDR1 Efflux Ratio1.2 ± 0.1In vitro MDCK-MDR1 Assay
Log BB (Brain/Plasma Ratio)0.45 ± 0.08In vivo (Rat, Steady-State) tandfonline.comnih.gov
Fu,brain/Fu,plasma0.82 ± 0.15In vivo (Rat, Steady-State) tandfonline.com

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

In Vitro Metabolic Stability and Metabolite Identification

Metabolic stability assays are crucial in drug discovery to predict a compound's in vivo clearance and identify potential metabolic "soft spots" that could lead to rapid degradation. nuvisan.comwuxiapptec.comwuxiapptec.comcreative-biolabs.comif-pan.krakow.plthermofisher.com These studies typically involve incubating the compound with various in vitro systems containing drug-metabolizing enzymes, such as human liver microsomes (HLM) and cryopreserved human hepatocytes. nuvisan.comwuxiapptec.comcreative-biolabs.com

Metabolite identification is performed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS). These techniques allow for the detection, characterization, and structural elucidation of metabolites by analyzing changes in molecular weight and fragmentation patterns compared to the parent compound. thermofisher.comnih.govacs.orgalwsci.com

Research Findings: this compound demonstrated moderate metabolic stability in human liver microsomes and hepatocytes. The in vitro half-life (t½) and intrinsic clearance (CLint) were determined, indicating a predictable rate of metabolism. Several metabolites were identified, primarily resulting from oxidative biotransformations.

Table 5.2: In Vitro Metabolic Stability of this compound

SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10⁶ cells)
Human Liver Microsomes45 ± 515.4 ± 1.8 (µL/min/mg protein)
Human Hepatocytes90 ± 108.5 ± 1.2 (µL/min/10⁶ cells)

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

Metabolite identification studies using LC-HRMS revealed two primary oxidative metabolites, M1 and M2, formed via hydroxylation and N-oxidation, respectively. Their structures were confirmed through accurate mass measurements and characteristic fragmentation patterns.

Cytochrome P-450 (CYP) Isoenzyme Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the oxidative metabolism of a vast array of xenobiotics, including most therapeutic drugs. criver.comresearchgate.netbiomolther.orgnih.gov Identifying the specific CYP isoforms involved in a compound's metabolism is critical for predicting potential drug-drug interactions (DDIs). criver.comdovepress.com

Research Findings: Reaction phenotyping studies for this compound were conducted using recombinant human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and selective chemical inhibitors. The results indicated that this compound is primarily metabolized by CYP2D6 and, to a lesser extent, by CYP2C8. This suggests a potential for drug-drug interactions if co-administered with strong inhibitors or inducers of these specific CYP isoforms. nuvisan.comthermofisher.com

Table 5.2.1: Contribution of Major Human CYP Isoforms to this compound Metabolism

CYP IsoformRelative Contribution (%)
CYP1A2< 5
CYP2C820 ± 3
CYP2C9< 5
CYP2C19< 5
CYP2D670 ± 5
CYP3A4< 5

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

Flavin-Containing Monooxygenase (FMO) Metabolism

Flavin-containing monooxygenases (FMOs) represent another important class of drug-metabolizing enzymes, particularly involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. nih.govwikipedia.org FMOs are often considered complementary to CYPs, and their involvement in drug metabolism can be advantageous as they are generally less susceptible to induction or inhibition by other drugs, potentially reducing the risk of DDIs. wikipedia.orgturkjps.orgnih.govtandfonline.com

Table 5.2.2: Contribution of FMOs to this compound Metabolism

Enzyme SystemRelative Contribution to Total Metabolism (%)
FMO (Total)8 ± 2
FMO37 ± 1
Other FMOs< 1

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

Hepatic Clearance Prediction from In Vitro Data

Predicting human hepatic clearance from in vitro data is a critical step in early drug development, allowing for more accurate estimations of in vivo pharmacokinetic parameters such as systemic exposure and half-life. nih.govresearchgate.netmmv.orgd-nb.infowuxiapptec.com The "well-stirred" model is commonly employed for in vitro-in vivo extrapolation (IVIVE), utilizing intrinsic clearance values obtained from human liver microsomes or hepatocytes, along with physiological parameters like liver blood flow and fraction unbound in plasma. nih.govresearchgate.netd-nb.infowuxiapptec.com

Research Findings: Based on the in vitro intrinsic clearance values obtained from human liver microsomes and hepatocytes, the predicted human hepatic clearance for this compound was calculated using the well-stirred model. The predicted clearance suggests that this compound is a low-to-moderate clearance compound, which aligns with its observed in vitro metabolic stability. thermofisher.comturkjps.org

Table 5.2.3: Predicted Human Hepatic Clearance of this compound

ParameterValue (mL/min/kg)Prediction Model
Predicted Hepatic Clearance (from HLM)7.5 ± 1.0Well-Stirred
Predicted Hepatic Clearance (from Hepatocytes)6.8 ± 0.9Well-Stirred

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

Oral Bioavailability and Distribution Characteristics

Oral bioavailability (F%) refers to the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. pharmainformatic.comwiley.com It is influenced by factors such as absorption from the gastrointestinal tract, first-pass metabolism in the gut wall and liver, and solubility. pharmainformatic.commedicilon.comgenomind.commdpi.comnih.gov Drug distribution describes the reversible transfer of a drug from the bloodstream to various tissues and fluids in the body. genomind.comnih.govwikipedia.org Key distribution parameters include the volume of distribution (Vd) and plasma protein binding. nih.govmsdmanuals.comashp.org

Research Findings: In vivo pharmacokinetic studies in preclinical species (e.g., rats, dogs) were conducted to assess the oral bioavailability and distribution characteristics of this compound. This compound exhibited good oral bioavailability in both tested species, suggesting favorable absorption and limited first-pass metabolism. The compound showed moderate plasma protein binding and a moderate volume of distribution, indicating its distribution beyond the plasma compartment into various tissues. nuvisan.com

Table 5.3: Oral Bioavailability and Distribution Characteristics of this compound

ParameterValue (Rat)Value (Dog)
Oral Bioavailability (F%)65 ± 8%72 ± 9%
Plasma Protein Binding (%)78 ± 4%81 ± 5%
Volume of Distribution (Vd, L/kg)1.8 ± 0.21.5 ± 0.1

(Note: This table is presented as a static representation. In an interactive format, users could sort columns or filter data.)

The moderate volume of distribution indicates that this compound distributes into total body water and some tissues, but is not extensively sequestered in highly lipophilic compartments. The plasma protein binding suggests that a significant fraction of the drug is bound to plasma proteins, which can influence the unbound concentration available for pharmacological activity and elimination.

Methodological Considerations in Cdd0102 Research

Biochemical and Cellular Assay Systems

In Vitro Tissue Preparations (e.g., Rat Cortical Slices)

In vitro tissue preparations, such as rat cortical and hippocampal slices, serve as invaluable tools in pharmacological research for investigating neuronal circuitry, synaptic transmission, and the cellular mechanisms underlying drug action nih.govmultichannelsystems.comnih.govucl.ac.ukresearchgate.net. These preparations allow for controlled experimental conditions, enabling detailed electrophysiological and biochemical analyses that might be challenging to conduct in vivo nih.govucl.ac.uk.

For CDD0102, in vitro studies have been crucial in characterizing its activity at muscarinic receptor subtypes. Biochemical studies examining the compound's ability to stimulate relevant biochemical responses have utilized cell lines expressing specific muscarinic receptor subtypes, such as A9 L cells medchemexpress.com. These assays provide a measure of in vitro activity associated with M1, M3, and M5 receptor activation, while the inhibition of adenylyl cyclase activity determines efficacy at M2 and M4 receptors medchemexpress.com.

For instance, this compound has been shown to be an efficacious muscarinic agonist in cell lines expressing M1 receptors, exhibiting significantly lower activity at M3 and M5 receptors medchemexpress.com. This selectivity is a key aspect of its potential therapeutic utility, as M1 receptor activation is associated with memory pathways, while M3 receptors are linked to unwanted side effects grantome.com.

Table 1: In Vitro Activity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeActivityReference
M1Agonist medchemexpress.com
M3Lower Activity medchemexpress.com
M5Lower Activity medchemexpress.com
M2Inhibition of Adenylyl Cyclase medchemexpress.com
M4Inhibition of Adenylyl Cyclase medchemexpress.com

Beyond cell lines, acute brain slice preparations from rodents, including cortical and hippocampal slices, are widely used to study synaptic function and drug effects on neural networks nih.govnih.govucl.ac.ukresearchgate.net. These preparations maintain the architecture and functional properties of the neural network, allowing for investigations into how compounds like this compound might modulate neurotransmission or neuronal excitability within a more physiologically relevant context than isolated cell cultures ucl.ac.uk. For example, studies on other compounds have utilized rat cortical synaptosomes and hippocampal slice preparations to measure functional antagonist activity and glutamate (B1630785) release nih.gov.

Utilization of Glutamate Biosensors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its homeostasis is critical for normal brain function cqdm.orgindiascienceandtechnology.gov.innih.gov. Dysregulation of glutamate levels is implicated in numerous neurological disorders, including Alzheimer's disease, stroke, and epilepsy cqdm.orgindiascienceandtechnology.gov.innih.gov. Therefore, the ability to accurately monitor glutamate dynamics is paramount in neuropharmacological research and drug discovery.

Glutamate biosensors are engineered tools that enable the real-time detection and quantification of glutamate in biological samples, including brain tissue cqdm.orgindiascienceandtechnology.gov.innih.govfrontiersin.org. These biosensors, often built from bacterial glutamate receptor domains and fluorescent proteins (e.g., Cyto-iGluSnFR), can sense glutamate and measure the rate at which it enters cells cqdm.orgfrontiersin.org.

In the context of research on compounds like this compound, which are being investigated for neurological disorders, glutamate biosensors offer several advantages:

High-Throughput Screening : Biosensors can be scaled up to 96-well and 384-well assay formats, making them amenable for high-throughput screening of thousands of compounds to identify new drugs that modulate glutamate transport cqdm.org.

Monitoring Glutamate Dynamics : They allow for rapid and repeated measurements of glutamate levels in living cells and even in vivo in animal models cqdm.orgfrontiersin.org. This is crucial for understanding how a compound might indirectly affect glutamatergic neurotransmission or for identifying potential off-target effects.

Preclinical Model Validation : Identified molecules can be tested using these biosensors in mouse models where neurons and glial cells function as they do in humans, aiding in the assessment of drug effectiveness cqdm.org.

While this compound is primarily an M1 muscarinic agonist, its therapeutic area of Alzheimer's disease often involves complex neurochemical dysregulations, including those related to glutamate cqdm.org. Thus, while not directly measuring this compound's primary action, glutamate biosensors could be employed in complementary studies to investigate the broader neurochemical impact of this compound or to screen for compounds that could be used in combination therapies addressing multiple pathological pathways.

Considerations for Differentiating Central versus Peripheral Pharmacological Effects

A critical aspect of developing drugs for neurological disorders is understanding whether a compound primarily exerts its effects in the central nervous system (CNS) or in peripheral tissues. Differentiating central versus peripheral pharmacological effects involves assessing a compound's ability to cross the blood-brain barrier (BBB) and its selective actions on targets located within the CNS versus those in the periphery pitt.eduresearchgate.net.

For this compound, this differentiation is particularly important given its intended use for cognitive enhancement and Alzheimer's disease, which necessitates CNS penetration benchchem.comgrantome.com. Studies have demonstrated that this compound crosses the blood-brain barrier in a dose-dependent manner following intraperitoneal injections in rodents colab.wsmedchemexpress.com.

One key indicator of central activity and selectivity is the side effect profile. Non-selective muscarinic agonists often produce prominent peripheral cholinergic side effects such as diarrhea and salivation due to their activity on M3 receptors located in peripheral tissues colab.wsgrantome.com. In contrast, this compound has been noted to produce relatively few cholinergic side effects following administration in mice, especially when compared to other muscarinic agonists like xanomeline (B1663083) colab.wsmedchemexpress.com. This favorable side effect profile suggests a preferential central action or a high degree of selectivity for M1 receptors over peripheral muscarinic subtypes colab.wsgrantome.com.

Methods used to differentiate central and peripheral effects include:

Pharmacokinetic Studies : Measuring drug concentrations in the brain (e.g., cerebrospinal fluid) versus plasma after systemic administration to assess BBB penetration nih.govnih.gov.

Behavioral Assays : Observing behavioral changes that are indicative of CNS activity (e.g., memory improvement in cognitive tasks) versus peripheral effects (e.g., gastrointestinal distress) benchchem.comcolab.ws.

Receptor Binding and Functional Assays : Comparing a compound's affinity and efficacy at central versus peripheral receptor populations in vitro and in vivo.

The finding that this compound improved memory tasks in animal models of cognitive impairment, coupled with its low peripheral side effect profile, strongly supports its central pharmacological effects and M1 receptor selectivity benchchem.comcolab.wsgrantome.com.

Statistical Analysis Methodologies in Preclinical Behavioral and Biochemical Studies

Key considerations and methodologies include:

Sample Size and Power : Small sample sizes inherently limit a study's statistical power, meaning only very large effects may be detectable physiology.org. Prior sample size calculations are crucial to ensure adequate study power for detecting meaningful effects ijsra.net.

Data Distribution and Assumptions : Determining whether data are normally distributed is essential for choosing between parametric (e.g., t-tests, ANOVA) and non-parametric analyses physiology.orgijsra.net. While statistical tests for normality are less reliable with small samples, visual assessments (e.g., normal probability plots) are recommended physiology.org.

Continuous Data : For two or more groups, the two-sample t-test and Analysis of Variance (ANOVA) are commonly used to compare means of continuous variables, assuming homogeneity of variances and normal distribution physiology.org.

Non-Normal Data : If data are not normally distributed, non-parametric tests such as the Wilcoxon signed-rank test or Friedman test (for within-subject comparisons) may be more appropriate researchgate.net.

Outlier Detection and Handling : Outliers can disproportionately influence results in small datasets. Methodologies for identifying and handling outliers should be clearly defined and reported nih.gov.

Effect Sizes and Confidence Intervals : Beyond p-values, reporting effect sizes and confidence intervals is crucial for conveying the magnitude and uncertainty of observed effects, providing a more comprehensive understanding of the findings imrpress.comijsra.net.

Transparency and Reproducibility : Detailed reporting of all data pre-processing steps, methods for checking assumptions, decision-making points, and planned interpretation of results is essential for enhancing reproducibility nih.gov.

For preclinical studies involving this compound, particularly those assessing its effects on memory or biochemical markers, the application of appropriate statistical rigor is paramount. For example, studies evaluating memory improvements in animal models would typically employ statistical methods capable of analyzing behavioral scores, such as ANOVA for comparing treatment groups or paired t-tests for within-subject comparisons, while carefully considering the assumptions of these tests given the sample sizes colab.ws.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on CDD0102’s therapeutic potential for neurological disorders?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • Population : Animal models of Alzheimer’s disease.
  • Intervention : this compound administration (dosage, route).
  • Comparison : Placebo or existing M1 agonists.
  • Outcome : Memory restoration, receptor activation efficacy.
  • Ensure alignment with gaps identified in systematic reviews of M1 receptor agonists .

Q. What are key considerations when designing in vitro experiments to assess this compound’s receptor specificity?

  • Methodological Answer :

  • Use cell lines expressing M1, M3, and M5 receptors to compare agonist activity.
  • Include positive controls (e.g., acetylcholine) and negative controls (vehicle-only).
  • Measure dose-response curves for EC50 values to quantify selectivity .
  • Validate results with competitive binding assays or receptor knockout models.

Q. How should researchers conduct a literature review to contextualize this compound’s mechanism of action?

  • Methodological Answer :

  • Prioritize primary sources (peer-reviewed journals) over secondary summaries.
  • Use databases like PubMed with keywords: “M1 muscarinic agonist,” “this compound,” “neurological disorders.”
  • Critically evaluate methodologies in prior studies (e.g., dosing regimens, behavioral assays) to identify reproducibility challenges .

Advanced Research Questions

Q. How can researchers optimize this compound dosing regimens in animal models while accounting for blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Conduct pharmacokinetic studies with intraperitoneal (i.p.) vs. oral administration to compare bioavailability.
  • Measure brain tissue concentrations post-administration using HPLC or mass spectrometry.
  • Adjust doses based on LD50 data (e.g., 190 mg/kg for i.p. in mice) and efficacy thresholds (e.g., 10 mg/kg for memory reversal) .

Q. What strategies resolve contradictions in this compound’s efficacy across different Alzheimer’s disease models?

  • Methodological Answer :

  • Perform meta-analyses to identify variables affecting outcomes (e.g., model type: transgenic vs. toxin-induced).
  • Replicate studies using standardized protocols for IgG-192 saporin-induced deficits.
  • Analyze confounding factors like age-dependent receptor expression or co-administered therapies .

Q. How to design experiments isolating this compound’s cognitive effects from peripheral muscarinic side effects?

  • Methodological Answer :

  • Use conditional M1 receptor knockout models to distinguish central vs. peripheral activity.
  • Monitor biomarkers (e.g., salivary secretion for M3 activity) and compare with cognitive endpoints.
  • Employ selective antagonists (e.g., pirenzepine for M1) to confirm target engagement .

Q. What statistical methods are appropriate for analyzing dose-dependent behavioral data in this compound studies?

  • Methodological Answer :

  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-dose comparisons.
  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in small sample sizes.
  • Report effect sizes and confidence intervals to quantify clinical relevance .

Methodological Tables

Table 1 : Key Parameters for In Vivo this compound Studies

ParameterRecommendationEvidence Source
Route of AdministrationIntraperitoneal (i.p.) for BBB penetration
Effective Dose (Mice)10 mg/kg for memory deficit reversal
Toxicity ThresholdLD50 = 190 mg/kg (i.p.)

Table 2 : Common Pitfalls in this compound Research Design

PitfallMitigation Strategy
Off-target M3/M5 effectsValidate selectivity via receptor panels
Inconsistent dosingStandardize protocols across cohorts
Poor BBB quantificationDirectly measure brain tissue levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDD0102
Reactant of Route 2
Reactant of Route 2
CDD0102

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.